molecular formula C8H15N3 B12832985 2-(1-Isopropyl-1H-imidazol-5-yl)ethanamine

2-(1-Isopropyl-1H-imidazol-5-yl)ethanamine

Cat. No.: B12832985
M. Wt: 153.22 g/mol
InChI Key: REONLTCDZAYJAA-UHFFFAOYSA-N
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Description

2-(1-Isopropyl-1H-imidazol-5-yl)ethanamine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an isopropyl group attached to the nitrogen at the 1-position of the imidazole ring and an ethanamine chain at the 5-position. Imidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-1H-imidazol-5-yl)ethanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Attachment of the Ethanamine Chain: The ethanamine chain can be introduced through nucleophilic substitution reactions involving ethylamine or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-1H-imidazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The ethanamine chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(1-Isopropyl-1H-imidazol-5-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The ethanamine chain may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine
  • 2-(1H-Imidazol-2-yl)ethylamine
  • (1S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Uniqueness

2-(1-Isopropyl-1H-imidazol-5-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 1-position and the ethanamine chain at the 5-position distinguishes it from other imidazole derivatives, potentially leading to unique interactions with biological targets and different pharmacological profiles.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(3-propan-2-ylimidazol-4-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-7(2)11-6-10-5-8(11)3-4-9/h5-7H,3-4,9H2,1-2H3

InChI Key

REONLTCDZAYJAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC=C1CCN

Origin of Product

United States

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